Molecular Topology: Increased Hydrogen Bond Acceptor Count and TPSA Shifts Solubility and Permeability Profiles
The target compound's ether linker introduces an additional hydrogen bond acceptor (total 5) compared to the carbon-linked analog tert-butyl 4-(4-bromo-3-fluorobenzyl)piperazine-1-carboxylate (total 4 HBA), as calculated from their molecular formulas and SMILES [1]. This single-atom change increases molecular weight by approximately 16 g/mol (389.27 vs. 373.26 g/mol) and is computationally predicted to decrease logP (XLogP3-AA = 3.3) compared to the more lipophilic carbon-linked analog, potentially enhancing aqueous solubility and affecting passive membrane permeability . These computed properties are key differentiators when selecting for central nervous system drug discovery programs requiring fine-tuning of blood-brain barrier characteristics.
| Evidence Dimension | Molecular Weight and Predicted Lipophilicity |
|---|---|
| Target Compound Data | MW = 389.27 g/mol; XLogP3-AA = 3.3; Rotatable Bonds = 5; H-Bond Acceptors = 5 |
| Comparator Or Baseline | Tert-butyl 4-(4-bromo-3-fluorobenzyl)piperazine-1-carboxylate: MW = 373.26 g/mol; XLogP3-AA value not available for direct comparison; Rotatable Bonds = 4; H-Bond Acceptors = 4 |
| Quantified Difference | Target compound has an additional oxygen atom, increasing molecular weight by +16.01 Da and adding one hydrogen bond acceptor. Lower computed LogP indicates improved hydrophilicity relative to the direct alkyl linkage. |
| Conditions | Physicochemical properties computed using PubChem 2021.05.07 release (XLogP3, Cactvs) and ChemDraw. The properties are intrinsic and independent of assay conditions. |
Why This Matters
The quantifiable shift in molecular weight and hydrogen bond acceptor count directly influences a compound's position in ADME space, a critical parameter for early-stage drug discovery where solubility and permeability are go/no-go criteria.
- [1] PubChem Compound Summary, CID 91800349: Computed Descriptors for Tert-butyl 4-((4-bromo-3-fluorobenzyl)oxy)piperazine-1-carboxylate. View Source
